5-Amino-2-ethoxynicotinic acid
Description
5-Amino-2-ethoxynicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted with an amino group at position 5 and an ethoxy group at position 2, along with a carboxylic acid moiety at position 2. This compound is structurally related to pyridinecarboxylic acids, which are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, intermediates in drug synthesis, and ligands in coordination chemistry .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-amino-2-ethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2,9H2,1H3,(H,11,12) |
InChI Key |
CWZFTADSLUKSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Nicotinic Acid Derivatives
The following table compares 5-amino-2-ethoxynicotinic acid with structurally related compounds, focusing on substituent positions, molecular properties, and applications:
Key Differences and Trends
- Substituent Effects: Ethoxy vs. Chloro: The ethoxy group in 5-amino-2-ethoxynicotinic acid provides electron-donating effects, contrasting with the electron-withdrawing chloro substituent in ethyl 5-amino-2-chloronicotinate. This difference influences reactivity in nucleophilic substitution reactions . Positional Isomerism: 5-Aminonicotinic acid (amino at position 5) exhibits distinct hydrogen-bonding capabilities compared to 2-aminonicotinic acid, affecting solubility and crystal packing .
- Functional Groups: The carboxylic acid group in nicotinic acid derivatives enables salt formation and metal coordination, whereas ester derivatives (e.g., ethyl 5-amino-2-chloronicotinate) are often used as prodrugs or synthetic intermediates .
Pharmacological Potential
- Drug Intermediate: Ethyl 5-amino-2-chloronicotinate (CAS 884495-40-3) is utilized in synthesizing protease inhibitors, highlighting the role of halogen and amino groups in targeting enzyme active sites .
- Agrochemicals: Methyl-substituted analogs like 6-amino-2-methylnicotinic acid are explored for herbicidal activity, suggesting that alkyl substituents enhance soil persistence .
Physicochemical Properties
- Melting Points: 2-Aminonicotinic acid melts at 295–297°C, significantly higher than most analogs due to strong intermolecular hydrogen bonding .
- Lipophilicity: The ethoxy group in 5-amino-2-ethoxynicotinic acid likely increases logP compared to hydroxylated analogs, improving bioavailability in drug candidates .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-amino-2-ethoxynicotinic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis of substituted nicotinic acids often involves nucleophilic aromatic substitution or condensation reactions. For 5-amino-2-ethoxynicotinic acid, a two-step approach is recommended: (1) Ethoxylation of 5-aminonicotinic acid using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) purification via recrystallization or column chromatography to remove unreacted starting materials and side products. Purity can be verified using HPLC (≥98% purity threshold) and NMR spectroscopy to confirm substitution patterns .
Q. How can researchers characterize the solubility and stability of 5-amino-2-ethoxynicotinic acid under varying pH conditions?
- Methodological Answer : Solubility profiles should be determined experimentally using UV-Vis spectroscopy or gravimetric analysis in buffered solutions (pH 1–12). Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products. Data should be analyzed using Arrhenius kinetics to predict shelf-life under standard lab conditions .
Q. What analytical techniques are critical for distinguishing 5-amino-2-ethoxynicotinic acid from structurally similar compounds?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are essential. For example, the ethoxy group’s characteristic triplet in ¹H NMR (δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for CH₂) differentiates it from methoxy or hydroxy analogs. IR spectroscopy can confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-amino-2-ethoxynicotinic acid in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify reactive sites. Solvent effects (e.g., polar aprotic vs. protic) should be simulated using the Conductor-like Polarizable Continuum Model (CPCM). Validate predictions with experimental kinetic studies comparing substituent effects (e.g., ethoxy vs. methoxy groups) .
Q. What strategies resolve contradictions in reported biological activity data for 5-amino-2-ethoxynicotinic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or solvent interactions). Perform meta-analysis of published IC₅₀ values using standardized protocols (e.g., OECD Test Guidelines). Cross-validate results via orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Statistical tools like Bland-Altman plots can quantify inter-study variability .
Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) be applied to track metabolic pathways of 5-amino-2-ethoxynicotinic acid in vivo?
- Methodological Answer : Synthesize isotopically labeled analogs via modified Curtius or Gabriel reactions. Use LC-MS/MS with selective reaction monitoring (SRM) to trace labeled metabolites in biological matrices. Data should be normalized to internal standards (e.g., deuterated analogs) to account for matrix effects .
Q. What are the best practices for ensuring reproducibility in catalytic applications of 5-amino-2-ethoxynicotinic acid as a ligand?
- Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst loading) and pre-treat ligands via recrystallization to remove trace impurities. Use control experiments with known ligands (e.g., pyridine-2-carboxylic acid) to benchmark catalytic efficiency. Report turnover numbers (TON) and turnover frequencies (TOF) with error margins from triplicate trials .
Data Presentation and Validation
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for 5-amino-2-ethoxynicotinic acid in publications?
- Methodological Answer : Include raw data in supplementary materials (e.g., .jcamp files for NMR) and annotate peaks with coupling constants and integration values. Compare observed shifts to databases like NIST Chemistry WebBook or predicted values from computational tools (e.g ChemDraw). Discuss solvent-induced shifts explicitly .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
